molecular formula C14H16N4O3 B2939050 N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-propylethanediamide CAS No. 923688-86-2

N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-propylethanediamide

Cat. No.: B2939050
CAS No.: 923688-86-2
M. Wt: 288.307
InChI Key: CZRBLXMWXGYHPT-UHFFFAOYSA-N
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Description

N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-propylethanediamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phthalazinone core, which is a bicyclic structure containing nitrogen atoms, making it an interesting subject for research in medicinal chemistry and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-propylethanediamide typically involves the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate in the presence of triethylamine. The reaction is carried out in anhydrous tetrahydrofuran at room temperature, followed by heating to 70°C. The product is then isolated by adjusting the pH to acidic conditions using hydrochloric acid, resulting in a yellow solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-propylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction can produce reduced phthalazinone compounds.

Scientific Research Applications

N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-propylethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-propylethanediamide involves its interaction with molecular targets such as poly (ADP-ribose) polymerase (PARP). By inhibiting PARP, the compound interferes with DNA repair processes, leading to cell cycle arrest and apoptosis in cancer cells . This makes it a valuable compound in cancer research and therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-propylethanediamide is unique due to its specific structure, which allows it to interact effectively with PARP and other molecular targets. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields further highlight its significance.

Properties

IUPAC Name

N'-[(4-oxo-3H-phthalazin-1-yl)methyl]-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-2-7-15-13(20)14(21)16-8-11-9-5-3-4-6-10(9)12(19)18-17-11/h3-6H,2,7-8H2,1H3,(H,15,20)(H,16,21)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRBLXMWXGYHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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